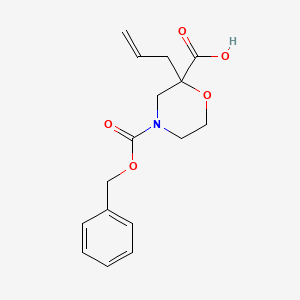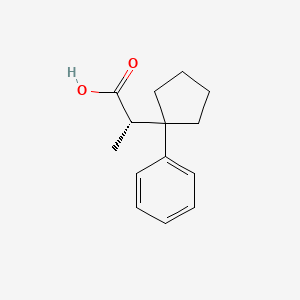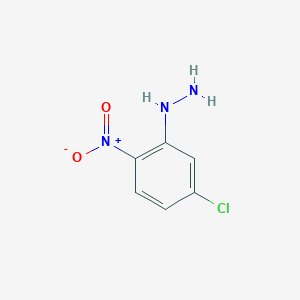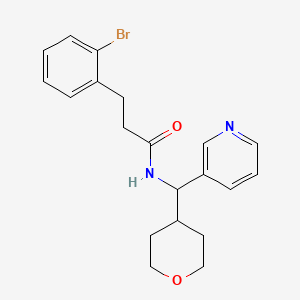![molecular formula C19H28N2OS2 B2489474 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one CAS No. 380437-06-9](/img/structure/B2489474.png)
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex tricyclic molecules often involves multi-step reactions, including three-component condensation and cyclization processes. For example, the synthesis of N-aryl- and N,N-diethyl derivatives of tricyclic molecules can be achieved through the condensation of oxobutanamides with salicylaldehyde and thiourea in ethanol, highlighting the utility of sulfur-containing compounds in constructing complex molecular architectures (Zamaraeva et al., 2016).
Molecular Structure Analysis
The determination of molecular structures is often conducted via X-ray diffraction techniques. For example, the crystal structure of a similar tricyclic compound was elucidated, revealing the conformation of fused pyrone and pyran rings and the stabilization of the crystal structure by intramolecular hydrogen bonding (Ganapathy et al., 2013).
Chemical Reactions and Properties
Tricyclic compounds can undergo various chemical reactions, including metal-induced synthesis for the formation of novel heterotricyclic systems. An example is the reaction between 4-thiaheptane-2,6-dione and 1,2-diaminobenzene in the presence of nickel(II) perchlorate, leading to the formation of a nickel(II) complex of a new heterotricyclic system (Tandon & Lucas, 2008).
Physical Properties Analysis
The physical properties of tricyclic compounds, such as solubility, melting points, and crystallinity, can significantly vary based on their structural features. The analysis of these properties is essential for understanding their behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties of tricyclic molecules, including reactivity, stability, and interactions with other molecules, are influenced by their complex structures. For instance, the introduction of sulfur or selenium atoms can lead to unique reactivity patterns, as seen in the synthesis and characterization of novel triazenes from cyclic aminals (Rivera & González-Salas, 2010).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems : Research has shown the synthesis of complex heterocyclic systems involving similar compounds. For example, a study conducted by Zamaraeva et al. (2016) demonstrated the synthesis of N-aryl- and N,N-diethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamides. Such compounds are significant in exploring new chemical entities with potential pharmacological activities (Zamaraeva et al., 2016).
Metal-Induced Synthesis and Bond Formation : Tandon and Lucas (2008) reported on the metal-induced facile synthesis of a tricyclic system, demonstrating how metal catalysis can be employed to create complex heterocyclic structures. Their work highlights the utility of such compounds in organic synthesis and the formation of novel structures (Tandon & Lucas, 2008).
Applications in Photochemistry : The study of photochemical reactions involving similar compounds has been explored by Pavlik et al. (2003). Their research into the photochemistry of phenyl-substituted 1,2,4-thiadiazoles provides insights into the behavior of these compounds under irradiation, which can be crucial for understanding their stability and reactivity in various conditions (Pavlik et al., 2003).
Synthesis of Aminocyclopropanecarboxylic Acids : Clerici et al. (1999) reported a novel method for synthesizing 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This research underscores the potential of such compounds in synthesizing new amino acid derivatives, which can have significant implications in medicinal chemistry and drug design (Clerici et al., 1999).
Propiedades
IUPAC Name |
4-octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c1-2-3-4-5-6-10-13-21-18(22)16-14-11-8-7-9-12-15(14)24-17(16)20-19(21)23/h2-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPFFWTQRIUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-octyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)


![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)
